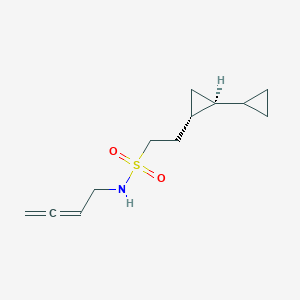![molecular formula C10H13N3O3S2 B7345379 1-(2,1,3-benzothiadiazol-4-yl)-N-[(2R)-2-hydroxypropyl]methanesulfonamide](/img/structure/B7345379.png)
1-(2,1,3-benzothiadiazol-4-yl)-N-[(2R)-2-hydroxypropyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,1,3-benzothiadiazol-4-yl)-N-[(2R)-2-hydroxypropyl]methanesulfonamide, also known as BZM, is a chemical compound that has been widely studied for its potential applications in scientific research. BZM is a sulfonamide derivative that contains a benzothiadiazole ring, which is known to have strong electron-accepting properties. This makes BZM a valuable tool for researchers studying a wide range of biological and biochemical processes.
作用機序
The mechanism of action of 1-(2,1,3-benzothiadiazol-4-yl)-N-[(2R)-2-hydroxypropyl]methanesulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and other proteins involved in various cellular processes. This compound has been shown to interact with a range of targets, including carbonic anhydrase, metalloproteinases, and beta-amyloid peptides.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of tumor cell growth and the induction of apoptosis. This compound has also been shown to have anti-inflammatory properties and to reduce oxidative stress in cells.
実験室実験の利点と制限
One of the main advantages of 1-(2,1,3-benzothiadiazol-4-yl)-N-[(2R)-2-hydroxypropyl]methanesulfonamide is its strong electron-accepting properties, which make it a valuable tool for researchers studying redox processes and oxidative stress. This compound is also relatively easy to synthesize and can be modified to target specific cellular processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are many potential future directions for research involving 1-(2,1,3-benzothiadiazol-4-yl)-N-[(2R)-2-hydroxypropyl]methanesulfonamide. One area of interest is the development of this compound-based therapeutics for the treatment of cancer and other diseases. Other potential directions include the use of this compound as a fluorescent probe for the detection of reactive oxygen species and the development of new synthetic methods for the production of this compound and related compounds. Overall, this compound is a valuable tool for researchers studying a wide range of biological and biochemical processes, and its potential applications are likely to continue to expand in the future.
合成法
1-(2,1,3-benzothiadiazol-4-yl)-N-[(2R)-2-hydroxypropyl]methanesulfonamide can be synthesized using a variety of methods, including the reaction of 2-amino-1,3-benzothiazole with methanesulfonyl chloride in the presence of a base such as triethylamine. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of this compound.
科学的研究の応用
1-(2,1,3-benzothiadiazol-4-yl)-N-[(2R)-2-hydroxypropyl]methanesulfonamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of thiols and as a photosensitizer for photodynamic therapy. This compound has also been studied for its potential as a therapeutic agent for a range of diseases, including cancer and Alzheimer's disease.
特性
IUPAC Name |
1-(2,1,3-benzothiadiazol-4-yl)-N-[(2R)-2-hydroxypropyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S2/c1-7(14)5-11-18(15,16)6-8-3-2-4-9-10(8)13-17-12-9/h2-4,7,11,14H,5-6H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZBEXKYPUBIFU-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CC1=CC=CC2=NSN=C21)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNS(=O)(=O)CC1=CC=CC2=NSN=C21)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-2-(3,4-dihydroxyphenyl)ethanone](/img/structure/B7345302.png)
![2-[[(1R,2R)-2-hydroxycyclopentyl]-methylamino]-N-[2-(methylsulfanylmethyl)phenyl]acetamide](/img/structure/B7345310.png)
![5-fluoro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-1H-benzimidazole-4-carboxamide](/img/structure/B7345318.png)
![1-[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-2-(4-chloro-3-nitrophenyl)ethanone](/img/structure/B7345321.png)
![(5R,7R)-7-(difluoromethyl)-5-methyl-N-(2-oxoazepan-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7345337.png)
![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-[(5R,7R)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B7345345.png)
![8-methyl-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]indolizine-2-carboxamide](/img/structure/B7345352.png)
![5-(piperidin-1-ylmethyl)-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]furan-2-carboxamide](/img/structure/B7345354.png)
![3-fluoropropyl N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]carbamate](/img/structure/B7345356.png)
![oxolan-3-yl N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]carbamate](/img/structure/B7345364.png)
![N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B7345366.png)
![1-ethyl-N-[(3S)-1-ethylpiperidin-3-yl]pyrazole-4-sulfonamide](/img/structure/B7345367.png)

![3-bromo-2,4-difluoro-N-[(2R)-2-hydroxypropyl]benzenesulfonamide](/img/structure/B7345401.png)